Enhanced Lipophilicity (cLogP) Distinguishes the Target Compound from N1-Cyclopropyl and N1-(2-Methoxyethyl) Analogs
The target compound exhibits a computed XLogP3-AA of 3.1, which is substantially higher than the closest N1-cyclopropyl congener (XLogP3-AA = 1.4) and the N1-(2-methoxyethyl) variant [1]. This 1.7 log-fold increase in calculated lipophilicity places the compound within the optimal range for CNS penetration (typically cLogP 2–4), whereas the cyclopropyl analog falls below the lower boundary, potentially limiting its passive blood-brain barrier permeability.
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | N1-cyclopropyl-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide (CID 16886631) XLogP3-AA = 1.4; N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide XLogP3-AA = 1.6 |
| Quantified Difference | Δ = 1.7 to 1.5 log units higher than comparators |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
For CNS-targeted programs, a cLogP of 3.1 predicts favorable brain penetration, while the comparator values (≤1.6) suggest poor passive diffusion, making the target compound a more suitable starting point for neurokinin or other CNS receptor antagonist development.
- [1] PubChem computed XLogP3-AA values: CID 16886605 (target) = 3.1; CID 16886631 (cyclopropyl) = 1.4; N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide XLogP3-AA = 1.6. National Center for Biotechnology Information. View Source
